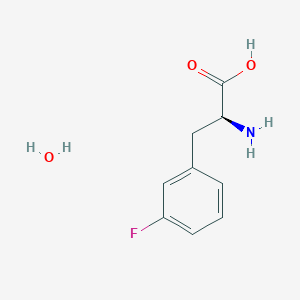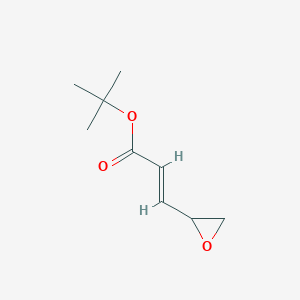
tert-Butyl(E)-3-(oxiran-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(E)-3-(oxiran-2-yl)acrylate is an organic compound that features a tert-butyl group, an oxirane ring, and an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(E)-3-(oxiran-2-yl)acrylate typically involves the reaction of tert-butyl acrylate with an epoxide. One common method is the use of tert-butyl acrylate and epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the epoxide ring opens and forms the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and more efficient processes compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(E)-3-(oxiran-2-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: The acrylate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acrylate group.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and substituted acrylates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl(E)-3-(oxiran-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.
Biology: The compound is studied for its potential use in bioconjugation and as a reactive intermediate in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives
Mécanisme D'action
The mechanism of action of tert-Butyl(E)-3-(oxiran-2-yl)acrylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is particularly reactive, allowing for ring-opening reactions that can lead to the formation of various functionalized products. The acrylate moiety can undergo polymerization or copolymerization, contributing to the compound’s versatility in material science applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (2-(oxiran-2-yl)ethyl)carbamate: Similar in structure but contains a carbamate group instead of an acrylate.
tert-Butyl (2-(oxiran-2-yl)ethyl)ether: Contains an ether linkage instead of an acrylate.
tert-Butyl (2-(oxiran-2-yl)ethyl)amine: Features an amine group instead of an acrylate.
Uniqueness
tert-Butyl(E)-3-(oxiran-2-yl)acrylate is unique due to the presence of both an oxirane ring and an acrylate moiety. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
tert-butyl (E)-3-(oxiran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-8(10)5-4-7-6-11-7/h4-5,7H,6H2,1-3H3/b5-4+ |
Clé InChI |
NHBQGYTXVOYMEB-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C=C/C1CO1 |
SMILES canonique |
CC(C)(C)OC(=O)C=CC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13119883.png)
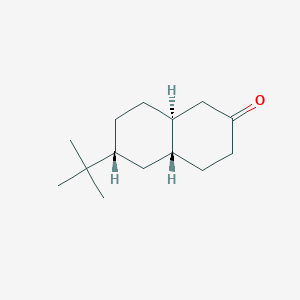
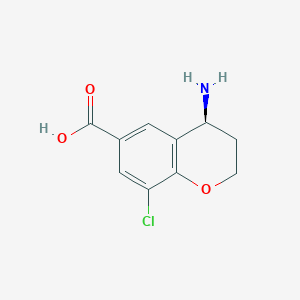
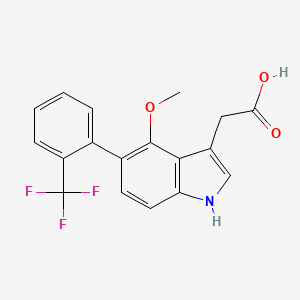
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-aminoacetyl)amino]hexanoylamino]acetate](/img/structure/B13119912.png)

![7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13119917.png)
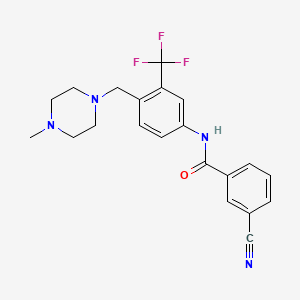
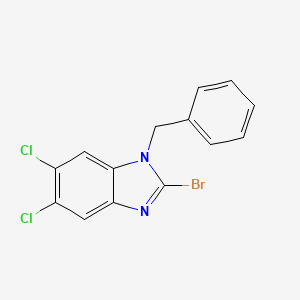
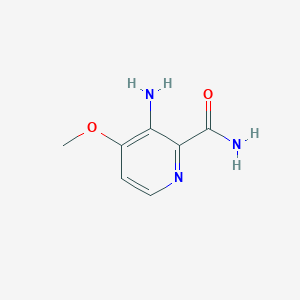
![tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate](/img/structure/B13119949.png)
![6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13119953.png)
![2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13119960.png)
